molecular formula C19H15N5 B2931085 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 865658-61-3

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2931085
CAS No.: 865658-61-3
M. Wt: 313.364
InChI Key: LRNSLCNFXAGUDI-UHFFFAOYSA-N
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Description

7-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile ( 865658-61-3) is a high-value chemical reagent designed for advanced pharmacological and medicinal chemistry research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules, a scaffold recognized for its significant potential in targeted cancer therapy due to its potent protein kinase inhibitor (PKI) activity . The structural framework consists of a fused bicyclic system incorporating a pyrazole ring fused with a pyrimidine ring, providing a rigid, planar structure that is highly amenable to interactions with biological targets . The core research value of this compound lies in its application as a key intermediate in the development of small-molecule inhibitors targeting dysregulated kinase signaling pathways in cancer . Protein kinases are enzymes that are frequently disrupted in cancers, making them critical targets for therapeutic intervention . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated compelling biological activity as ATP-competitive and allosteric inhibitors of various kinases, including CK2, EGFR, B-Raf, MEK, and CDKs, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern on this compound, featuring a carbonitrile group and a phenyl-pyrrole moiety, is designed to enhance binding affinity and selectivity towards specific kinase targets by enabling key interactions such as hydrogen bonding and π-π stacking within the enzyme's active site . This reagent is intended for research use only and is a vital tool for scientists exploring structure-activity relationships (SAR), optimizing drug selectivity, and developing next-generation targeted therapies to overcome challenges like drug resistance and off-target effects .

Properties

IUPAC Name

7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-13-3-4-14(2)23(13)17-7-5-15(6-8-17)18-9-10-21-19-16(11-20)12-22-24(18)19/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNSLCNFXAGUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been suggested that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate. This suggests that the compound may interact with its targets to modulate cellular metabolism and growth.

Pharmacokinetics

The compound’s molecular weight is reported to be 31336, which may influence its bioavailability and pharmacokinetic properties

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. For instance, the compound’s activity was studied in a Chinese hamster ovary cell culture, suggesting that the cellular environment can influence its action.

Biological Activity

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H15N5
  • CAS Number : 338418-45-4
  • Molecular Weight : 315.36 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, a study evaluated various phenylpyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines (MCF-7, HCT116, HePG-2), highlighting their cytotoxic effects and potential as dual inhibitors of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5iMCF-70.3Dual EGFR/VGFR2 Inhibitor
5jHCT1167.60Apoptosis Induction
5kHePG-212.00Cell Cycle Arrest

Other Biological Activities

Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against various pathogens.
  • Anxiolytic Effects : Compounds in this class have been linked to reduced anxiety and improved sleep patterns due to their interactions with neurotransmitter systems .
  • Antiparasitic and Antifungal Activity : Certain analogs have exhibited efficacy against parasitic infections and fungal diseases .

The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • EGFR Inhibition : The compound may block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have shown that certain derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : The compound can halt the cell cycle progression, preventing cancer cells from dividing and growing.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The study found that specific modifications to the chemical structure significantly enhanced anticancer activity while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Key Observations :

  • Position 7 modifications significantly alter biological function. For example, the 2-chlorophenylamino group in enables tumor imaging, while the 4-methylpiperazinyl group in enhances anticancer activity.
  • Position 5 substitutions (e.g., trifluoromethylphenyl in ) improve lipophilicity and target binding, critical for anticancer efficacy.

Physicochemical Properties

Melting points and solubility vary with substituent bulk and polarity:

Compound Melting Point (°C) Synthesis Yield Notes Reference ID
7-(Benzocoumarin-3-yl) derivative 348–349 90% High crystallinity due to planar benzocoumarin group .
7-(4-Methylpiperazin-1-yl) derivative Not reported Not reported Monoclinic crystal system with chair conformation piperazine .
5-Methyl-7-substituted derivatives 178–179 (intermediate) 84% Intermediate for PET probes; purified via methanol crystallization .

Key Observations :

  • Bulky aromatic substituents (e.g., benzocoumarin) increase melting points and stability .
  • Polar groups (e.g., fluoroethoxy in ) enhance solubility for injectable formulations.

Q & A

What are the key considerations in optimizing synthetic routes for 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile to improve yield and purity?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine or 2-propanol) enhance reaction efficiency, as seen in reflux conditions for similar pyrazolo[1,5-a]pyrimidine derivatives .
  • Reaction time and temperature : Controlled heating (60–80°C for 3–6 hours) balances yield and side-product formation .
  • Crystallization methods : Sequential recrystallization from methanol, ethanol, or DMF improves purity, with yields ranging from 62% to 84% in structurally analogous compounds .
  • Characterization : Cross-validation via 1^1H/13^{13}C NMR, IR, and MS ensures structural fidelity and identifies impurities .

How can researchers resolve discrepancies in NMR data when characterizing substituted pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:

  • X-ray crystallography : Resolves ambiguities in proton environments by confirming molecular geometry, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (r.m.s. deviation: 0.011 Å) .
  • High-resolution MS : Validates molecular formulas (e.g., C8_8H4_4Cl2_2N4_4 with 0.3% error margin) .
  • Variable-temperature NMR : Identifies dynamic processes affecting chemical shifts .

What role does computational chemistry play in designing novel pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Computational methods enable:

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states, reducing trial-and-error synthesis .
  • Electronic property analysis : Frontier molecular orbital (FMO) calculations predict regioselectivity in electrophilic substitutions .
  • Crystal packing simulations : Tools like Mercury® validate hydrogen bonding (e.g., C–H⋯N interactions in monoclinic P21_1/c systems) .

How do substituents on the phenyl ring influence the electronic properties and reactivity of the pyrazolo[1,5-a]pyrimidine core?

Answer:
Substituent effects are assessed via:

  • Hammett constants : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrimidine C6 position, enhancing nucleophilic substitution rates .
  • UV-Vis spectroscopy : Bathochromic shifts in arylazo derivatives (e.g., 10c and 10d) correlate with extended π-conjugation .
  • Biological activity : Trifluoromethyl groups improve metabolic stability and target binding in kinase inhibitors .

What advanced spectroscopic techniques are critical for confirming molecular packing and hydrogen bonding interactions in pyrazolo[1,5-a]pyrimidine crystals?

Answer:

  • Single-crystal X-ray diffraction : Resolves unit cell parameters (e.g., a = 4.9817 Å, β = 95.924°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • Solid-state NMR : Probes 15^{15}N chemical shifts to validate tautomeric forms .
  • DSC/TGA : Correlates thermal stability (m.p. 178–268°C) with crystallinity and packing efficiency .

How can researchers address contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine analogs?

Answer:

  • Dose-response profiling : EC50_{50}/IC50_{50} curves distinguish true activity from assay artifacts .
  • Off-target screening : Kinase profiling (e.g., against EGFR or CDK2) identifies selectivity issues .
  • Metabolic stability assays : Liver microsome studies clarify discrepancies between in vitro and in vivo efficacy .

What methodologies are recommended for analyzing substituent effects on the pyrrole moiety in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • DFT calculations : Compare charge distribution and steric effects of 2,5-dimethyl vs. unsubstituted pyrrole groups .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies electron donation/withdrawal via N1s binding energy shifts .
  • Kinetic isotope effects (KIE) : Studies using deuterated analogs reveal rate-limiting steps in substitution reactions .

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